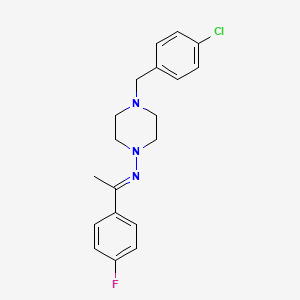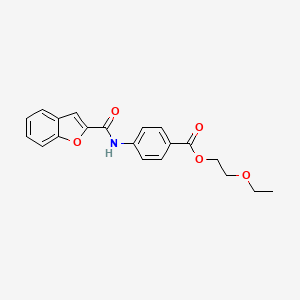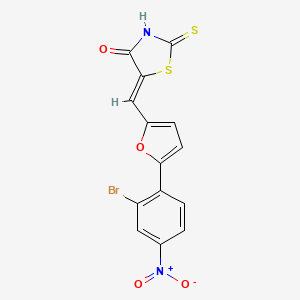![molecular formula C25H25ClN2O4S B11672845 2-[2-(3-chlorophenoxy)propanamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11672845.png)
2-[2-(3-chlorophenoxy)propanamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-chlorophenoxy)propanamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-[2-(3-chlorophenoxy)propanamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps. One common method includes the reaction of 3-chlorophenol with propionyl chloride under basic conditions to form the corresponding acyl chloride. This intermediate is then reacted with ammonia to yield the amide derivative . The final step involves the cyclization of the amide with a thiophene precursor under specific conditions to form the target compound.
Chemical Reactions Analysis
2-[2-(3-chlorophenoxy)propanamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a precursor for synthesizing other biologically active thiophene derivatives. In medicinal chemistry, thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties . The compound also finds applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-[2-(3-chlorophenoxy)propanamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . Compared to these compounds, 2-[2-(3-chlorophenoxy)propanamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exhibits unique structural features that contribute to its distinct biological activities and applications.
Properties
Molecular Formula |
C25H25ClN2O4S |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
2-[2-(3-chlorophenoxy)propanoylamino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C25H25ClN2O4S/c1-3-31-20-12-5-4-11-19(20)27-24(30)22-18-10-7-13-21(18)33-25(22)28-23(29)15(2)32-17-9-6-8-16(26)14-17/h4-6,8-9,11-12,14-15H,3,7,10,13H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
HAZKKAPSZUFQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)C(C)OC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-N-[(5Z)-5-{[5-(4-bromophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]benzamide](/img/structure/B11672768.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672775.png)


![Methyl 5-(3,4-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11672791.png)
![2-chloro-5-(5-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11672795.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11672803.png)

![4-chloro-N-{3-[(4-chlorophenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide](/img/structure/B11672818.png)
![N-(2-Bromo-3-phenyl-allylidene)-N'-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-h](/img/structure/B11672825.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11672831.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B11672838.png)

![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11672849.png)
